molecular formula C13H8BrClN2 B13681451 8-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine

8-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13681451
M. Wt: 307.57 g/mol
InChI Key: DWQOTBHVJCNMAN-UHFFFAOYSA-N
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Description

8-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Chemical Reactions Analysis

8-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents like lithium aluminum hydride.

Scientific Research Applications

8-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 8-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain proteins, leading to the disruption of cellular processes. This compound’s effects are mediated through pathways involving oxidative stress and DNA damage .

Comparison with Similar Compounds

8-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C13H8BrClN2

Molecular Weight

307.57 g/mol

IUPAC Name

8-bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8BrClN2/c14-10-5-3-7-17-8-12(16-13(10)17)9-4-1-2-6-11(9)15/h1-8H

InChI Key

DWQOTBHVJCNMAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=C(C3=N2)Br)Cl

Origin of Product

United States

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